An In-Depth Technical Guide to the Chemical Properties of Mestranol-d4
An In-Depth Technical Guide to the Chemical Properties of Mestranol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Mestranol-d4, a deuterated form of the synthetic estrogen, Mestranol. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on its characteristics, analytical applications, and biological context.
Introduction
Mestranol-d4 is the deuterium-labeled analogue of Mestranol.[1] Mestranol itself is a prodrug that is metabolically converted to the pharmacologically active ethinyl estradiol, a potent estrogen receptor agonist.[1] The primary application of Mestranol-d4 is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of ethinyl estradiol in biological matrices.[1] The use of a stable isotope-labeled internal standard like Mestranol-d4 is considered the gold standard in bioanalysis as it corrects for analyte loss during sample preparation and variations in instrument response.
Chemical and Physical Properties
Table 1: General and Physicochemical Properties
| Property | Mestranol-d4 | Mestranol |
| Chemical Name | 3-methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17α-ol-d4 | 3-methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17α-ol |
| Synonyms | Ethynyl Estradiol 3-methyl ether-d4 | EE 3-ME, Ethynyl Estradiol 3-methyl ether, NSC 84032 |
| CAS Number | Not available | 72-33-3 |
| Molecular Formula | C₂₁H₂₂D₄O₂ | C₂₁H₂₆O₂[2] |
| Molecular Weight | 314.45 g/mol | 310.4 g/mol [2] |
| Isotopic Purity | Information not publicly available. Typically ≥98% for commercially available standards. | N/A |
| Appearance | Crystalline solid (expected) | Crystalline solid |
| Melting Point | Not available | ~150-152 °C |
| Solubility | Soluble in ethanol, methanol, and acetonitrile (expected). | Soluble in ethanol, methanol, and acetonitrile (~1 mg/ml). |
| Storage Conditions | Store at -20°C. | Store at -20°C. |
| Stability | Stable for at least 4 years when stored properly. | Stable for at least 4 years when stored properly. |
Spectroscopic Data
Detailed spectroscopic data for Mestranol-d4 are not widely published. However, the spectra will be very similar to that of Mestranol, with key differences arising from the presence of deuterium.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of Mestranol-d4, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced in intensity. The ¹³C NMR spectrum will show slight upfield shifts for the carbons directly bonded to deuterium, and the C-D coupling may be observable. The assignment of the ¹H and ¹³C NMR spectra for Mestranol has been reported and can serve as a reference.
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Mass Spectrometry (MS): The mass spectrum of Mestranol-d4 will show a molecular ion peak (M+) that is 4 m/z units higher than that of unlabeled Mestranol. The fragmentation pattern is expected to be similar, although the masses of fragments containing deuterium atoms will be shifted accordingly. This mass shift is the fundamental principle behind its use as an internal standard.
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Infrared (IR) Spectroscopy: The IR spectrum of Mestranol-d4 will exhibit C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) than C-H stretching vibrations (around 2850-3000 cm⁻¹).
Biological Activity and Mechanism of Action
Mestranol-d4 is expected to have the same biological activity as Mestranol, as the deuterium labeling is unlikely to significantly alter its metabolic activation or interaction with the estrogen receptor. Mestranol is a prodrug that undergoes O-demethylation in the liver to form ethinyl estradiol, a potent agonist of the estrogen receptor (ER). Ethinyl estradiol then binds to ERα and ERβ, initiating a cascade of signaling events that regulate gene expression.
Experimental Protocols
Mestranol-d4 is primarily used as an internal standard for the quantification of ethinyl estradiol in biological samples by LC-MS/MS. The following is a representative protocol that can be adapted for this purpose.
Objective: To quantify the concentration of ethinyl estradiol in human plasma using Mestranol-d4 as an internal standard.
Materials:
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Ethinyl estradiol certified reference standard
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Mestranol-d4 internal standard
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Human plasma (blank)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Solid-phase extraction (SPE) cartridges
Instrumentation:
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Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Procedure:
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Preparation of Stock and Working Solutions:
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Prepare a stock solution of ethinyl estradiol in methanol (e.g., 1 mg/mL).
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Prepare a stock solution of Mestranol-d4 in methanol (e.g., 1 mg/mL).
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From the stock solutions, prepare a series of working standard solutions of ethinyl estradiol at different concentrations and a working internal standard solution of Mestranol-d4 at a fixed concentration.
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Sample Preparation (Solid-Phase Extraction):
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To 500 µL of plasma sample (blank, calibration standard, or unknown), add a fixed amount of the Mestranol-d4 working solution.
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Vortex mix the samples.
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Condition an SPE cartridge according to the manufacturer's instructions.
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Load the plasma sample onto the SPE cartridge.
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Wash the cartridge to remove interferences.
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Elute the analyte and internal standard with an appropriate solvent.
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Chromatographic Conditions:
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Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate the analyte from matrix components.
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Flow Rate: e.g., 0.4 mL/min.
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Injection Volume: e.g., 5 µL.
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Mass Spectrometric Conditions:
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Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Ethinyl estradiol: Determine the precursor ion and the most abundant product ion.
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Mestranol-d4: Determine the precursor ion (M+4) and the corresponding product ion.
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Optimize instrument parameters such as collision energy and declustering potential.
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Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of ethinyl estradiol to Mestranol-d4 against the concentration of the calibration standards.
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Determine the concentration of ethinyl estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Conclusion
Mestranol-d4 is an essential tool for the accurate and precise quantification of ethinyl estradiol in biological matrices. Its chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight, which allows it to be distinguished by mass spectrometry. This guide provides a foundational understanding of the chemical properties and applications of Mestranol-d4 to support its effective use in research and development. For specific applications, it is recommended to obtain a certificate of analysis from the supplier for detailed information on isotopic purity and to perform in-house validation of the analytical method.
